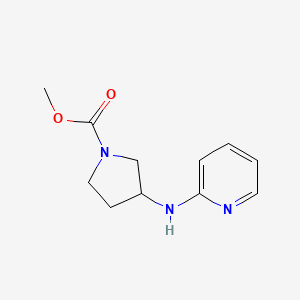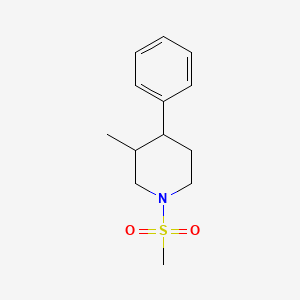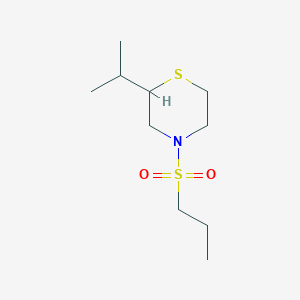
1-Ethylsulfonyl-2,6-dimethylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylsulfonyl-2,6-dimethylazepane, also known as EDA or Sulfazin, is a heterocyclic organic compound that belongs to the class of azepanes. It has been widely used in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The exact mechanism of action of 1-Ethylsulfonyl-2,6-dimethylazepane is not fully understood. However, it has been suggested that 1-Ethylsulfonyl-2,6-dimethylazepane may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses such as HIV and herpes simplex virus.
Biochemical and Physiological Effects
1-Ethylsulfonyl-2,6-dimethylazepane has been shown to have a low toxicity profile and is relatively safe for use in laboratory experiments. It has been found to have a moderate level of solubility in water and organic solvents. 1-Ethylsulfonyl-2,6-dimethylazepane has been shown to have a moderate level of stability under normal laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethylsulfonyl-2,6-dimethylazepane has several advantages over other compounds used in laboratory experiments. It is relatively easy to synthesize and purify, and it has a low toxicity profile. However, 1-Ethylsulfonyl-2,6-dimethylazepane has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-Ethylsulfonyl-2,6-dimethylazepane has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for 1-Ethylsulfonyl-2,6-dimethylazepane research. One direction is to explore its potential as an antitumor agent. Another direction is to investigate its potential as an antiviral agent. Additionally, there is a need to further explore the mechanism of action of 1-Ethylsulfonyl-2,6-dimethylazepane and to develop more effective methods for synthesizing and purifying this compound.
Conclusion
1-Ethylsulfonyl-2,6-dimethylazepane is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-Ethylsulfonyl-2,6-dimethylazepane has shown promise as an antitumor and antiviral agent, and further research is needed to fully understand its potential in these areas.
Méthodes De Synthèse
1-Ethylsulfonyl-2,6-dimethylazepane can be synthesized by reacting 1,4-dimethylpiperazine with ethylsulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-Ethylsulfonyl-2,6-dimethylazepane has been used in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities. 1-Ethylsulfonyl-2,6-dimethylazepane has been used as a starting material for the synthesis of various biologically active compounds.
Propriétés
IUPAC Name |
1-ethylsulfonyl-2,6-dimethylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S/c1-4-14(12,13)11-8-9(2)6-5-7-10(11)3/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZMUTRFHAZJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(CCCC1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylsulfonyl-2,6-dimethylazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)


![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)


![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)

![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)


![3-Chloro-2-[3-(2-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7592014.png)